Fmoc-2,4-dichloro-L-homophenylalanine CAS number
Fmoc-2,4-dichloro-L-homophenylalanine CAS number
Technical Monograph: Fmoc-2,4-dichloro-L-homophenylalanine
Executive Summary
Fmoc-2,4-dichloro-L-homophenylalanine (CAS: 1260592-97-9) is a high-value non-canonical amino acid (NCAA) utilized in advanced peptidomimetic drug design. Structurally, it bridges the gap between phenylalanine and aliphatic residues, featuring an extended ethylene spacer (homo-phenyl) and a highly lipophilic, electron-deficient 2,4-dichlorophenyl moiety.
This monograph serves as a definitive technical guide for incorporating this residue into therapeutic peptides. Its primary utility lies in modulating steric occlusion , enhancing metabolic stability against chymotrypsin-like proteases, and optimizing hydrophobic interactions within deep binding pockets (e.g., GPCRs, DPP-4).
Chemical Identity & Specifications
The distinction between homophenylalanine (alpha-amino, gamma-phenyl) and beta-homophenylalanine (beta-amino) is critical. This guide focuses on the alpha-amino acid variant, which retains the native peptide backbone spacing but extends the side chain reach.
| Property | Specification |
| Chemical Name | Fmoc-2,4-dichloro-L-homophenylalanine |
| CAS Number | 1260592-97-9 |
| IUPAC Name | (2S)-4-(2,4-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
| Molecular Formula | C₂₅H₂₁Cl₂NO₄ |
| Molecular Weight | 470.35 g/mol |
| Chirality | L-isomer (S-configuration) |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |
| Appearance | White to off-white powder |
| Purity Standard | ≥ 98.0% (HPLC), ≥ 99% ee (Chiral HPLC) |
Synthesis & Manufacturing Logic
The synthesis of Fmoc-2,4-dichloro-L-homophenylalanine typically avoids direct chlorination of homophenylalanine due to regioselectivity issues. Instead, it relies on Asymmetric Alkylation or Enzymatic Resolution .
Primary Synthetic Route: Asymmetric Phase-Transfer Catalysis (PTC)
The most robust lab-scale synthesis involves the alkylation of a glycine Schiff base equivalent (e.g., O'Donnell's Schiff base) with 2,4-dichlorophenethyl bromide.
Mechanism:
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Precursor: 2,4-dichlorophenethyl bromide is generated from 2,4-dichlorophenylacetic acid reduction and bromination.
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Alkylation: The glycine imine (protected as benzophenone imine) is deprotonated by a base (KOH) in the presence of a chiral phase-transfer catalyst (cinchona alkaloid derivative).
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Hydrolysis & Protection: The imine and ester groups are hydrolyzed to yield the free amino acid, followed by Fmoc-OSu protection.
Figure 1: Asymmetric synthesis pathway via Phase Transfer Catalysis (PTC), ensuring high enantiomeric purity.
Solid Phase Peptide Synthesis (SPPS) Protocol
Incorporating 2,4-dichloro-L-homophenylalanine requires modified coupling protocols. The 2,4-dichloro substitution adds significant electron-withdrawing character and steric bulk, while the homo-linker adds flexibility that can lead to aggregation or difficult coupling kinetics.
Protocol: Optimized Coupling Cycle
1. Resin Selection: Use a low-loading resin (0.3–0.5 mmol/g) such as 2-Chlorotrityl Chloride (2-CTC) or Wang resin to minimize steric crowding between growing chains.
2. Activation Strategy: Standard HBTU/DIEA may result in slow kinetics. Switch to DIC/Oxyma Pure or HATU/HOAt for this specific residue.
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Reagents:
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Fmoc-AA (4.0 eq)
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HATU (3.9 eq)
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HOAt (4.0 eq) - Critical for suppressing racemization
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DIEA (8.0 eq)
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3. Coupling Steps:
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Dissolve Fmoc-2,4-dichloro-L-homophenylalanine in minimal DMF/NMP (1:1).
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Add HATU/HOAt solution.
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Add DIEA immediately prior to adding to the resin.
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Microwave Assistance (Optional): 75°C for 5 minutes. If manual, double couple (2 x 45 min).
4. Monitoring: The "homo" nature allows the amine to be more accessible, but the lipophilic side chain can cause aggregation. Use the Kaiser Test (blue) or Chloranil Test (for secondary amines) to verify completion.
Figure 2: Decision logic for coupling sterically demanding and lipophilic residues like Fmoc-2,4-dichloro-L-homophenylalanine.
Applications in Drug Discovery
A. Metabolic Stability (The "Fortress" Effect)
Native phenylalanine is a primary target for chymotrypsin and carboxypeptidase A.
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Mechanism: The extension of the side chain by one methylene group (homo-Phe) shifts the scissile bond away from the protease active site active residues.
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Enhancement: The 2,4-dichloro substitution prevents oxidation by Cytochrome P450 enzymes (which typically attack the para-position of phenyl rings) and increases the steric bulk, making the peptide backbone less accessible to proteolytic enzymes.
B. Receptor Selectivity (GPCRs & Proteases)
In drug targets like DPP-4 (Dipeptidyl Peptidase-4) or Aminopeptidase N (APN) , the S1 hydrophobic pocket is often large and deep.
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Data: Studies on homophenylalanine analogs in DPP-4 inhibitors have shown that the extended side chain allows the aromatic ring to penetrate deeper into the hydrophobic S1 pocket compared to phenylalanine, significantly improving potency (IC50) [1, 2].
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Halogen Bonding: The chlorine atoms can participate in "halogen bonding" (sigma-hole interactions) with backbone carbonyls or specific residues in the receptor, an interaction stronger and more directional than Van der Waals forces.
Quality Control & Storage
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Storage: Store at +2°C to +8°C, desiccated. The Fmoc group is sensitive to secondary amines (even from air contaminants).
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Analytical HPLC:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
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Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
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Gradient: Steep gradient (50% -> 95% B) required due to high lipophilicity.
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Chiral Analysis: Mandatory to ensure no racemization occurred during Fmoc protection. Use a Chiralpak AD-H or OD-H column.
References
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Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. (2014).
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Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Biomolecules. (2020).[1][2]
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Fmoc-2,4-dichloro-L-homophenylalanine Product Data. ChemicalBook.
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Homophenylalanine Analogs in Peptidomimetics. Chem-Impex International.
